Cas no 4651-93-8 (Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate structure
4651-93-8 structure
Product name:Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS No:4651-93-8
MF:C8H11NO2S
Molecular Weight:185.2434
MDL:MFCD00461707
CID:332665
PubChem ID:819623

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Thiophenecarboxylicacid, 2-amino-4,5-dimethyl-, methyl ester
    • 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
    • methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate
    • 2-Amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester
    • 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
    • PubChem5224
    • BBL007189
    • 4031AE
    • STK346607
    • SBB017311
    • ZB010781
    • ST078272
    • AK324245
    • AB0096502
    • DTXSID50356105
    • FT-0678501
    • 4651-93-8
    • methyl2-amino-4,5-dimethylthiophene-3-carboxylate
    • SCHEMBL1063435
    • Z56886480
    • FS-1354
    • F14790
    • A827060
    • AK-968/37166326
    • EN300-04443
    • SY079770
    • AKOS000265529
    • F0917-7527
    • MFCD00461707
    • CCG-200208
    • DB-070738
    • ALBB-001576
    • Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
    • MDL: MFCD00461707
    • インチ: 1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3
    • InChIKey: MZBOBUPJGXDOFT-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC([H])([H])[H])C(C([H])([H])[H])=C1C([H])([H])[H])N([H])[H]

計算された属性

  • 精确分子量: 185.05100
  • 同位素质量: 185.051049
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.221
  • Boiling Point: 287.8 °C at 760 mmHg
  • フラッシュポイント: 127.9 °C
  • Refractive Index: 1.577
  • PSA: 80.56000
  • LogP: 2.31490

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0917-7527-0.5g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%+
0.5g
$19.0 2023-11-21
Chemenu
CM113640-5g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
5g
$288 2023-02-17
Chemenu
CM113640-5g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
5g
$292 2021-08-06
Enamine
EN300-04443-0.1g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
0.1g
$19.0 2023-10-28
Alichem
A169004607-5g
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
5g
$244.80 2023-09-01
eNovation Chemicals LLC
D749169-100g
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 98%
100g
$215 2024-06-07
Enamine
EN300-04443-0.5g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
0.5g
$19.0 2023-10-28
Enamine
EN300-04443-10.0g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
10g
$34.0 2023-05-01
Ambeed
A609498-25g
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%
25g
$62.0 2024-07-19
Life Chemicals
F0917-7527-10g
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
4651-93-8 95%+
10g
$84.0 2023-11-21

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate 関連文献

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylateに関する追加情報

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A Comprehensive Overview

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, with the CAS number 4651-93-8, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in organic electronics, pharmaceuticals, and agrochemicals. The structure of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate consists of a thiophene ring substituted with an amino group at position 2, methyl groups at positions 4 and 5, and a methyl ester group at position 3. These substituents significantly influence the compound's electronic properties and reactivity.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials. For instance, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has been explored as a precursor for synthesizing conducting polymers and organic semiconductors. The presence of the amino group and methyl ester group in its structure allows for further functionalization, enabling the creation of materials with tailored properties. Researchers have demonstrated that this compound can be polymerized under specific conditions to form films with high electrical conductivity, making it a promising candidate for use in flexible electronics and optoelectronic devices.

In addition to its applications in materials science, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has shown potential in the field of pharmacology. The compound's unique structure makes it an attractive target for drug design, particularly in the development of anti-inflammatory and anticancer agents. Recent studies have revealed that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Furthermore, preliminary experiments suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

The synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding thiophene derivative. The introduction of substituents at specific positions on the thiophene ring requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and improving scalability. These developments have made it possible to produce larger quantities of the compound for both research and industrial applications.

From an environmental perspective, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are needed to fully understand its environmental fate and to develop strategies for minimizing its ecological footprint during production and use.

In conclusion, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for further research and development. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an increasingly important role in shaping future technologies and therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:4651-93-8)Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
A827060
Purity:99%
はかる:100g
Price ($):184.0